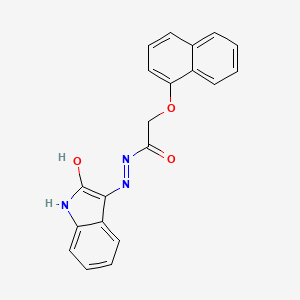

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline” is a complex organic compound. It contains a naphthoxy group, an acetylhydrazidyl group, and an oxoindoline group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .

Molecular Structure Analysis

The molecular structure of a compound like “3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline” would be complex due to the presence of multiple functional groups . These groups can interact with each other and with the surrounding environment in various ways, affecting the compound’s properties and behavior .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline” would depend on its specific structure. These could include things like its melting point, boiling point, solubility, stability, and reactivity .

Aplicaciones Científicas De Investigación

Photoelectron Spectroscopy and Electronic States

The study of aromatic oxide radicals, including 1-naphthoxy and 2-naphthoxy, plays a crucial role in atmospheric, combustion, and interstellar chemistry . Researchers have employed photoelectron spectroscopy to investigate the ground and lowest energy excited states of these radicals. Notably, the unpaired electron in their ground states resides in a π orbital delocalized throughout the molecule. The first excited states exhibit more localized σ orbitals. Understanding these electronic states informs our knowledge of molecular reactivity and behavior.

Polymer Chemistry and Monomer Synthesis

The compound 4,4′-di(1-naphthoxy)benzophenone (DNOBN) serves as a monomer in the synthesis of novel poly(aryl ether ketone)s. By condensing 4,4′-difluorobenzophenone with 1-naphthol, researchers create this monomer, which contributes to the development of high-performance polymers . These polymers find applications in materials science, engineering, and advanced coatings.

Oxidation Reactions and Naphthoylindoles

3-(1-Naphthoyl)indole undergoes oxidation using various agents such as hydrogen peroxide (H₂O₂), chloric acid (HClO), and potassium permanganate (KMnO₄). The specific oxidation products depend on the chosen oxidizing agent and reaction conditions . Naphthoylindoles exhibit interesting properties and may have applications in medicinal chemistry or materials science.

Materials Science and Optoelectronics

Considering its conjugated system and aromaticity, 3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline might find use in optoelectronic devices. Researchers could explore its properties as a semiconductor, light-emitting material, or sensor component. Its absorption and emission spectra could be relevant for designing efficient devices.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-18(12-26-17-11-5-7-13-6-1-2-8-14(13)17)22-23-19-15-9-3-4-10-16(15)21-20(19)25/h1-11,21,25H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLDRWOIGCVQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N=NC3=C(NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate](/img/structure/B2432028.png)

![2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2432030.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2432031.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B2432038.png)

![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)

![N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2432043.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2432045.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2432047.png)

![(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432048.png)